EGIS-11150: A Multimodal Antipsychotic Candidate for Schizophrenia
EGIS-11150: A Multimodal Antipsychotic Candidate for Schizophrenia
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
EGIS-11150 is an investigational atypical antipsychotic agent that has demonstrated a promising preclinical profile for the management of schizophrenia. It exhibits a unique multimodal mechanism of action, characterized by high affinity for a range of serotonergic and adrenergic receptors, with moderate affinity for dopamine D2 receptors. Preclinical studies indicate that EGIS-11150 is effective in animal models of positive, negative, and cognitive symptoms of schizophrenia. This technical guide provides a comprehensive overview of the mechanism of action of EGIS-11150, including its receptor binding and functional activity, detailed experimental protocols from key preclinical studies, and a visualization of its proposed signaling pathways.
Core Mechanism of Action
EGIS-11150's therapeutic potential in schizophrenia is believed to stem from its distinct receptor interaction profile. It acts as a functional antagonist at adrenergic α1, α2c, and serotonin 5-HT2A receptors, and as an inverse agonist at the 5-HT₇ receptor.[1] Notably, it displays only moderate affinity for dopamine D₂ receptors, a characteristic that may contribute to a lower risk of extrapyramidal side effects compared to classical antipsychotics.[1] This multi-target engagement is thought to synergistically modulate key neurotransmitter systems implicated in the pathophysiology of schizophrenia, including the dopaminergic, serotonergic, and glutamatergic pathways. A key aspect of its action appears to be the enhancement of hippocampal-prefrontal cortex (H-PFC) connectivity, a neural circuit known to be dysfunctional in schizophrenia.[2]
Data Presentation: Receptor Binding and Functional Activity
The following tables summarize the quantitative data available for EGIS-11150's interaction with its primary molecular targets.
Table 1: Receptor Binding Affinities of EGIS-11150
| Receptor | Ki (nM) |
| Adrenergic α₁ | High Affinity |
| Adrenergic α₂c | High Affinity |
| Serotonin 5-HT₂A | High Affinity |
| Serotonin 5-HT₇ | High Affinity |
| Adrenergic α₂a | Moderate Affinity |
| Dopamine D₂ | Moderate Affinity |
Note: Specific Ki values from the primary literature are not publicly available in the reviewed abstracts. The affinities are described qualitatively.
Table 2: Functional Activity of EGIS-11150
| Receptor | Functional Effect |
| Adrenergic α₁, α₂c, 5-HT₂A, Dopamine D₂ | Functional Antagonist |
| Serotonin 5-HT₇ | Inverse Agonist |
Note: Quantitative measures of functional activity (e.g., IC50, EC50) are not available in the reviewed literature.
Experimental Protocols
The preclinical efficacy of EGIS-11150 has been evaluated in a variety of rodent models relevant to the symptom domains of schizophrenia. The detailed methodologies for these key experiments are outlined below.
Phencyclidine (PCP)-Induced Hypermotility in Mice (Model for Positive Symptoms)
This model is used to assess the potential of a compound to mitigate the hyperdopaminergic state associated with psychosis.
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Animals: Male NMRI mice.
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Procedure:
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Mice are habituated to the experimental room for at least one hour before testing.
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Animals are placed individually into automated activity cages (e.g., Digiscan activity monitors).
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Locomotor activity is recorded for a 30-minute habituation period.
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EGIS-11150 or vehicle is administered intraperitoneally (i.p.).
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Thirty minutes after treatment, mice are challenged with a subcutaneous (s.c.) injection of phencyclidine (PCP) at a dose of 10 mg/kg.
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Locomotor activity is then recorded for an additional 60 minutes.
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Endpoint: The primary endpoint is the total distance traveled or the number of beam breaks during the 60-minute post-PCP recording period. A significant reduction in PCP-induced hypermotility by EGIS-11150 compared to the vehicle-treated group indicates antipsychotic-like activity.
Inhibition of Conditioned Avoidance Response (CAR) in Rats (Model for Positive Symptoms)
The CAR test is a classic behavioral paradigm used to predict the antipsychotic efficacy of drugs.
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Animals: Male Wistar rats.
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Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock. An auditory or visual conditioned stimulus (CS) is presented, followed by the unconditioned stimulus (US) of the foot shock.
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Procedure:
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Acquisition Phase: Rats are trained to avoid the foot shock by moving from one compartment of the shuttle box to the other upon presentation of the CS. Each training session consists of a set number of trials.
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Testing Phase: Once the avoidance response is consistently established, rats are treated with EGIS-11150 (i.p.) or vehicle 30-60 minutes before the test session.
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The number of successful avoidances (crossing during the CS), escapes (crossing during the US), and failures to respond are recorded.
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Endpoint: A selective decrease in the number of conditioned avoidance responses without a significant effect on the escape response is indicative of antipsychotic-like activity.
Phencyclidine (PCP)-Induced Disruption of Prepulse Inhibition (PPI) in Mice and Rats (Model for Sensorimotor Gating Deficits)
PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
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Animals: Male Sprague-Dawley rats or male NMRI mice.
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Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
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Procedure:
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Animals are placed in the startle chamber and allowed to acclimatize.
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A series of trials are presented, including pulse-alone trials (e.g., 120 dB), prepulse-plus-pulse trials (e.g., a 70-90 dB prepulse preceding the 120 dB pulse), and no-stimulus trials.
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To induce a PPI deficit, animals are pre-treated with PCP (e.g., 2 mg/kg in rats, 10 mg/kg in mice).
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EGIS-11150 or vehicle is administered prior to the PCP injection (e.g., 30 minutes before).
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The startle amplitude for each trial type is recorded.
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Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials. The ability of EGIS-11150 to reverse the PCP-induced deficit in PPI suggests efficacy in treating sensorimotor gating impairments.[3]
Novel Object Recognition (NOR) Test in Rats (Model for Cognitive Deficits)
The NOR test evaluates recognition memory, a cognitive domain often impaired in schizophrenia.
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Animals: Male Wistar rats.
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Apparatus: An open-field arena.
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Procedure:
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Habituation: Rats are individually habituated to the empty open-field arena for a set period on consecutive days.
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Familiarization Phase (T1): On the test day, two identical objects are placed in the arena, and the rat is allowed to explore them for a fixed duration (e.g., 5 minutes).
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Inter-trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1 hour).
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Test Phase (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded for a fixed duration (e.g., 3 minutes).
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To model cognitive deficits, rats may be sub-chronically treated with PCP prior to testing. EGIS-11150 is administered before the familiarization or test phase.
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Endpoint: The discrimination index, calculated as the difference in time spent exploring the novel and familiar objects divided by the total exploration time, is the primary measure. A higher discrimination index indicates better recognition memory.
Mandatory Visualizations
Proposed Mechanism of Action of EGIS-11150 in Schizophrenia
Caption: Overview of EGIS-11150's multi-receptor engagement and its impact on key neurotransmitter pathways.
Experimental Workflow for Phencyclidine-Induced Prepulse Inhibition (PPI) Disruption
Caption: Step-by-step workflow of the PCP-induced PPI disruption experiment.
Signaling Cascade of the 5-HT₂A Receptor (A Key Target of EGIS-11150)
Caption: Antagonistic effect of EGIS-11150 on the canonical 5-HT₂A receptor signaling pathway.
Conclusion
EGIS-11150 presents a novel and complex mechanism of action for the treatment of schizophrenia. Its broad-spectrum pharmacology, particularly its potent effects on serotonergic and adrenergic receptors coupled with moderate dopamine D2 receptor affinity, distinguishes it from existing antipsychotics. The preclinical data strongly suggest that EGIS-11150 has the potential to address not only the positive symptoms but also the challenging negative and cognitive domains of schizophrenia. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety profile in patients. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field to design and interpret future studies on EGIS-11150 and other multimodal antipsychotic candidates.
References
- 1. Egis-11150: a candidate antipsychotic compound with procognitive efficacy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGIS-11150 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
